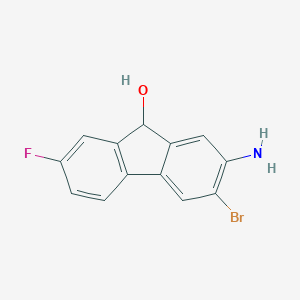

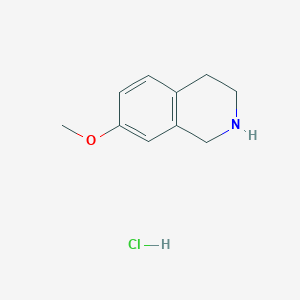

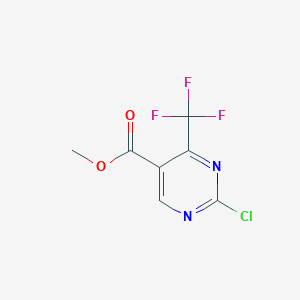

1-氯-4-(5-(戊-1,3-二炔-1-基)噻吩-2-基)丁-3-炔-2-醇

描述

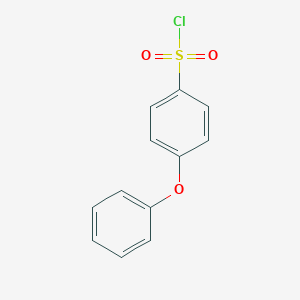

The compound "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol" is a complex organic molecule that contains a thiophene ring, a chloro substituent, and multiple alkyne groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed intramolecular cyclization or cross-coupling reactions. For instance, the synthesis of "1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one" was achieved through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which was prepared by cross-coupling of propargylamines with acyl chlorides using a PdCl2/CuI/Ph3P catalytic system . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These compounds often exhibit planarity in their aromatic rings and may have perpendicular orientations between different ring systems. The presence of a thiophene ring and a chloro substituent is common in these molecules, which could imply that "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol" may also display similar structural features.

Chemical Reactions Analysis

The reactivity of similar compounds includes photo-reorganization, as seen in the study of "3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones" . This process led to the formation of angular pentacyclic compounds, indicating that the compound may also undergo photochemical reactions leading to complex rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and functional groups. For example, the presence of hydroxyl groups in lignins was analyzed using 31P NMR, which could be relevant for analyzing the hydroxyl group in "1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol" . Additionally, vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties of these molecules . The nonlinear optical properties and molecular electrostatic potential studies suggest that such compounds may have potential applications in materials science, which could extend to the compound under discussion.

科学研究应用

Larvicidal Activity

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol展示了对埃及伊蚊幼虫的杀幼活性潜力。这种化合物与其他噻吩一起,已被研究其在杀幼效力中的结构活性关系。观察到噻吩的杀幼活性随着噻吩环数的增加而增加,表明四氢噻吩基团在这种活性中的显著作用 (Nakano et al., 2014)。

抗菌性质

该化合物已被探索其抗菌性质。来自印度菊花的噻吩衍生物的研究,包括这种化合物,揭示了这些化合物的抗菌活性 (Zhang et al., 2008)。

合成和表征研究

多项研究集中在类似噻吩化合物的合成和表征上。例如,合成1-(4-氯苯基)-2-甲基-2-苯基-5-(噻吩-2-基)-1,2-二氢-3H-吡咯-3-酮突显了包括1-氯-4-(5-(戊-1,3-二炔-1-基)噻吩-2-基)丁-3-炔-2-醇在内的更广泛类别的基于噻吩的化合物 (Volkov et al., 2022)。

光毒活性

该化合物还与研究光毒活性相关。来自宽叶金蝎菊的新噻吩的研究表明,当暴露于紫外光下时,这些化合物对人类癌细胞系表现出显著的抑制活性,这种性质可能被类似的噻吩化合物所共享 (Wang et al., 2007)。

植物毒性和植物间化学

在植物毒性和植物间化学的背景下,研究已从入侵杂草物种中分离出类似化合物。这些化合物,包括与1-氯-4-(5-(戊-1,3-二炔-1-基)噻吩-2-基)丁-3-炔-2-醇密切相关的多炔,已显示出对某些幼苗的植物毒性活性 (Quintana et al., 2008)。

属性

IUPAC Name |

1-chloro-4-(5-penta-1,3-diynylthiophen-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c1-2-3-4-5-12-8-9-13(16-12)7-6-11(15)10-14/h8-9,11,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYBCKHAFOAQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

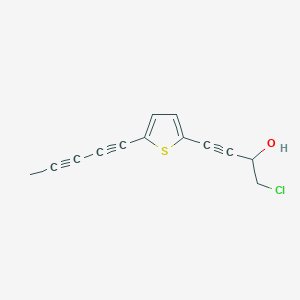

Canonical SMILES |

CC#CC#CC1=CC=C(S1)C#CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415691 | |

| Record name | 1-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(5-(penta-1,3-diyn-1-yl)thiophen-2-yl)but-3-yn-2-ol | |

CAS RN |

26905-70-4 | |

| Record name | 1-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。